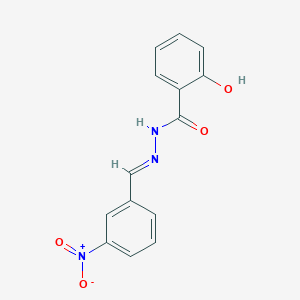![molecular formula C23H21BrN2O3 B11554543 N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B11554543.png)
N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide is a complex organic compound that features a combination of aromatic rings, methoxy groups, and a hydrazide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide typically involves multiple steps:
Formation of 3-bromobenzyl bromide: This can be achieved through the bromination of benzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Preparation of 3-[(3-bromobenzyl)oxy]benzaldehyde: This involves the reaction of 3-bromobenzyl bromide with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.
Condensation Reaction: The final step involves the condensation of 3-[(3-bromobenzyl)oxy]benzaldehyde with 2-methoxy-2-phenylacetohydrazide under acidic or basic conditions to form the desired hydrazone product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy and phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.
Substitution: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding hydrazine derivative.
Substitution: Products would include various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This can lead to the disruption of key biological pathways, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(E)-{3-[(3-chlorobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide
- N’-[(E)-{3-[(3-fluorobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide
Uniqueness
The uniqueness of N’-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-methoxy-2-phenylacetohydrazide lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro or fluoro analogs. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.
Propiedades
Fórmula molecular |
C23H21BrN2O3 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
N-[(E)-[3-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-methoxy-2-phenylacetamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-28-22(19-9-3-2-4-10-19)23(27)26-25-15-17-7-6-12-21(14-17)29-16-18-8-5-11-20(24)13-18/h2-15,22H,16H2,1H3,(H,26,27)/b25-15+ |
Clave InChI |
UHRWDOWIQQUDGV-MFKUBSTISA-N |
SMILES isomérico |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)Br |
SMILES canónico |
COC(C1=CC=CC=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Bromo-2-methoxyphenoxy)-N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B11554472.png)
![2-[1,5-dimethyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11554475.png)
![2-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11554478.png)
![Bis[2-(prop-2-en-1-yl)phenyl] 4,4'-sulfonyldibenzoate](/img/structure/B11554486.png)
![2-{[(E)-(5-methylfuran-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11554492.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11554504.png)
![4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11554512.png)

![4-chloro-2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,5-dimethylphenol](/img/structure/B11554535.png)
![2-(2,3-dichlorophenyl)-N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11554539.png)
![N-(2-Nitrophenyl)-4-{4-[(2-nitrophenyl)carbamoyl]phenoxy}benzamide](/img/structure/B11554540.png)
![N-(5-Chloro-2-methylphenyl)-1-{N'-[(E)-(3-methylphenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B11554545.png)
